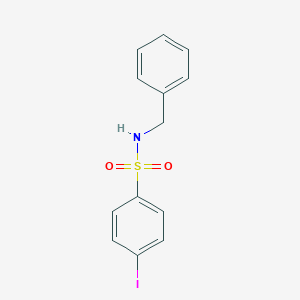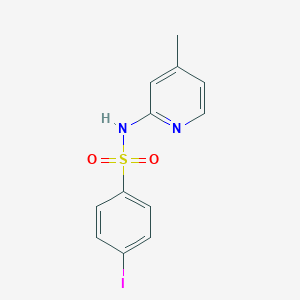![molecular formula C16H13BrN2O2 B273589 (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione, also known as Bromophenylhydrazone, is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has been found to have potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, it has been used as a ligand for metal ions and as a fluorescence probe. In materials science, it has been studied for its potential applications in the development of organic electronic devices.
Wirkmechanismus
The exact mechanism of action of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators and is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dioneydrazone has a range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione in lab experiments is its relatively low toxicity compared to other anti-inflammatory and anti-tumor compounds. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the study of its potential applications in the development of new anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to explore its potential applications in other scientific fields such as materials science and biochemistry.
In conclusion, (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is a promising compound with potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as its potential as a ligand for metal ions and fluorescence probe, make it a compound of interest for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas.
Synthesemethoden
The synthesis of (2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione involves the reaction of 4-bromobenzaldehyde and 1-phenylbutane-1,3-dione with hydrazine hydrate in the presence of glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization.
Eigenschaften
Produktname |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
|---|---|
Molekularformel |
C16H13BrN2O2 |
Molekulargewicht |
345.19 g/mol |
IUPAC-Name |
(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-11(20)15(16(21)12-5-3-2-4-6-12)19-18-14-9-7-13(17)8-10-14/h2-10,18H,1H3/b19-15- |
InChI-Schlüssel |
RRGHQSWHQLXGOI-CYVLTUHYSA-N |
Isomerische SMILES |
CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/C(=O)C2=CC=CC=C2 |
SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C(=NNC1=CC=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)


![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)



![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B273541.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B273544.png)
![1-(3-Chlorophenyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B273550.png)
![N-[3-(1H-imidazol-1-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B273553.png)
![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)